2-(4-Nitrobenzylidene)indan-1-one
Description
2-(4-Nitrobenzylidene)indan-1-one is an α,β-unsaturated ketone featuring an indanone core fused with a 4-nitrobenzylidene moiety. The compound is synthesized via Claisen–Schmidt condensation between indan-1-one and 4-nitrobenzaldehyde under alkaline conditions (e.g., KOH in ethanol) . The nitro group (-NO₂) at the para position of the benzylidene moiety confers strong electron-withdrawing properties, influencing its reactivity, photophysical behavior, and biological interactions. This compound has been studied for its nonlinear optical (NLO) properties due to its extended π-conjugation and polarizable electronic structure .
Properties
CAS No. |
61661-17-4 |
|---|---|
Molecular Formula |
C16H11NO3 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C16H11NO3/c18-16-13(10-12-3-1-2-4-15(12)16)9-11-5-7-14(8-6-11)17(19)20/h1-9H,10H2 |
InChI Key |
ALIVNIMDJGLSCR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The benzylidene substituent significantly alters the compound’s properties. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (-NO₂, -Br) enhance dipole moments and NLO responses, while electron-donating groups (-OCH₃) reduce polarity .
- Core structure: Indanone derivatives show superior NLO properties compared to cyclohexanone or benzofuranone analogs due to aromaticity and planarity .
Enzyme Inhibition
Optical Properties and Solvent Effects
- Hyperpolarizability : The nitro group in this compound increases molecular polarizability, making it suitable for NLO applications. Solvent polarity (measured by dipolarity/polarizability parameters) linearly correlates with hyperpolarizability values .
- Comparison with methoxy analogs: Methoxy-substituted indanones exhibit redshifted absorption spectra but lower NLO efficiency due to reduced electron deficiency .
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